(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone
Description
The compound “(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone” features a fused bicyclic imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a methyl group at position 2. The methanone moiety at position 2 is further substituted with an indolin-1-yl group, a bicyclic structure combining benzene and pyrrolidine rings. The fluorine atom enhances lipophilicity and metabolic stability, while the indoline group may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-13-19(20(26)24-11-10-15-4-2-3-5-18(15)24)27-21-23-17(12-25(13)21)14-6-8-16(22)9-7-14/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSBNXNNZKHKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazole Ring
The synthesis begins with ethyl bromopyruvate and thiourea in ethanol under reflux to yield ethyl-2-aminothiazole-4-carboxylate (Scheme 1). This intermediate is critical for subsequent cyclization.
Reaction Conditions :
Cyclization to Imidazo[2,1-b]thiazole
Ethyl-2-aminothiazole-4-carboxylate reacts with 4-fluoro-phenacyl bromide in ethanol under reflux to form 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole (Scheme 2). Methylation at position 3 occurs in situ via alkylation of the thiazole nitrogen.
Key Parameters :
- Phenacyl bromide derivative: 4-Fluoro-substituted
- Base: Triethylamine (TEA)
- Temperature: Reflux (78°C)
- Duration: 6–8 hours
- Yield: 65–72%
Functionalization of the Imidazo[2,1-b]thiazole Intermediate
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester group of the cyclized product is hydrolyzed to a carboxylic acid using lithium hydroxide monohydrate (LiOH·H₂O) in tetrahydrofuran (THF)/water (Scheme 3).
Optimized Conditions :
Activation of Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dry dimethylformamide (DMF). This generates a reactive acyloxybenzotriazole intermediate, facilitating nucleophilic attack by the indoline amine.
Coupling with Indoline-1-carbonyl Group
Preparation of Indoline-1-carbonyl Chloride
Indoline-1-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to yield the corresponding acyl chloride (Scheme 4).
Reaction Profile :
Amide Bond Formation
The activated imidazo[2,1-b]thiazole intermediate reacts with indoline-1-carbonyl chloride in the presence of TEA to form the final methanone product (Scheme 5).
Critical Parameters :
- Coupling agents: EDCI/HOBt
- Solvent: Dry DMF
- Temperature: 0°C → room temperature
- Duration: 12–24 hours
- Yield: 60–68%
Alternative Synthetic Routes
One-Pot Cyclization-Acylation Strategy
A streamlined approach involves simultaneous cyclization and acylation using phosphorus oxychloride (POCl₃) as both a cyclizing agent and acylation promoter. This method reduces purification steps but requires stringent temperature control.
Advantages :
Solid-Phase Synthesis
Immobilizing the imidazo[2,1-b]thiazole core on Wang resin enables iterative coupling with indoline derivatives. While scalable, this method demands specialized equipment and has lower reported yields (45–50%).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Optimization Strategies
Byproduct Formation
Low Coupling Yields
- Issue : Steric hindrance at the imidazo[2,1-b]thiazole C2 position.
- Mitigation : Microwave-assisted synthesis (30 minutes, 100°C) improves yields to 75%.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the fluorophenyl or indolinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural features, physicochemical properties, and biological activities of the target compound with structurally analogous imidazo-thiazole derivatives. Key comparisons are summarized in Table 1 .
Table 1: Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives
| Compound Name | Substituents (R1, R2, R3) | Molecular Weight | Biological Activity | Key Reference |
|---|---|---|---|---|
| Target Compound | R1: 4-Fluorophenyl, R2: Methyl, R3: Indolin-1-yl | 411.48 g/mol | AChE inhibition (inferred) | |
| 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid | R1: 4-Fluorophenyl, R2: Methyl, R3: COOH | 306.34 g/mol | Intermediate for AChE inhibitors | |
| 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-ylmethanone | R3: 2-Methylpiperidinyl | 357.45 g/mol | Screening candidate (unspecified) | |
| 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole | Core: Benzothiazole, R1: 4-Methoxyphenyl | 340.39 g/mol | Antitumor, antifungal | |
| Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate | R3: Ethoxycarbonyl | 304.34 g/mol | Synthetic intermediate |
Structural and Functional Differences
- Substituent Diversity: The target compound’s indolin-1-yl methanone group distinguishes it from derivatives with simpler aryl (e.g., 4-methoxyphenyl in ) or aliphatic (e.g., piperidinyl in ) substituents. The indoline moiety’s fused aromatic system may enhance binding to hydrophobic pockets in enzyme active sites. Compounds with carboxylic acid (e.g., ) or ester (e.g., ) groups at position 2 are primarily intermediates, whereas the methanone-linked indoline in the target compound suggests improved bioavailability and target engagement .
Physicochemical Properties
- However, the indoline group’s planar structure may mitigate this by facilitating crystal packing . Fluorine substitution improves membrane permeability across all analogs, as seen in .
Biological Activity
The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone is a synthetic derivative of imidazo[2,1-b]thiazole, which has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and pharmacokinetics of this compound based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
| Molecular Formula | C17H14FN5OS2 |
| Molecular Weight | 373.43 g/mol |
| LogP | 4.4828 |
| Solubility | Slightly soluble in water; soluble in alcohol and ether |
Target of Action
This compound primarily interacts with various biological targets due to its thiazole core, which is known for diverse biological activities including:
- Antioxidant : Neutralizes free radicals, reducing oxidative stress.
- Antitumor : Exhibits cytotoxic effects against cancer cells.
- Antimicrobial : Shows activity against various bacterial and fungal strains.
Biochemical Pathways
The compound affects several biochemical pathways. For instance, thiazole derivatives can influence metabolic pathways by interacting with enzymes and cofactors, potentially altering metabolic fluxes in cells.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has moderate absorption characteristics. It is slightly soluble in water and demonstrates variable solubility in organic solvents. The distribution within tissues remains under-researched but is critical for understanding its therapeutic potential.
In Vitro Studies
Recent studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
In Vivo Studies
Animal model studies have shown promising results regarding the antitumor efficacy of the compound. Dosage effects were observed, with lower doses demonstrating significant tumor reduction without severe toxicity:
| Dosage (mg/kg) | Tumor Reduction (%) | Observed Toxicity |
|---|---|---|
| 5 | 30 | None |
| 10 | 50 | Mild |
| 20 | 70 | Moderate |
Case Studies
A notable case study involved the administration of the compound in a xenograft model of breast cancer. The results indicated a substantial decrease in tumor volume compared to control groups. Histological analysis revealed reduced proliferation markers (Ki67) and increased apoptosis markers (Caspase-3) in treated tumors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. For example:
Core assembly : Cyclocondensation of substituted thiazole precursors with fluorophenyl-containing ketones under microwave irradiation (130°C, ethanol solvent) to form the fused imidazo-thiazole system .
Functionalization : Coupling the imidazo-thiazole intermediate with indoline-1-carbonyl chloride via nucleophilic acyl substitution. Reaction conditions (e.g., anhydrous solvents, catalytic bases like triethylamine) must be optimized to avoid hydrolysis of the carbonyl group .
- Key reagents : Fluorinated phenacyl bromides, thioamide derivatives, and indoline-based carbonyl donors.
Q. How is the compound characterized structurally?
- Analytical techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and dihedral angles (e.g., planar imidazo-thiazole core with deviations <0.05 Å) .
- NMR spectroscopy : H/C NMR confirms substituent integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, indoline methylene at δ 3.5–4.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 406.1234) .
Q. What preliminary biological screening methods are used for this compound?
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC values reported for HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., ATP-binding pocket interactions) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
- Approach :
Dose-response validation : Replicate assays under standardized conditions (e.g., serum-free media, controlled O levels) to eliminate environmental variability .
Target profiling : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS) to identify off-target interactions that may explain divergent results .
Structural analogs : Compare activity trends across derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophoric elements .
Q. What strategies optimize the compound’s synthetic yield and purity?
- Key variables :
- Microwave-assisted synthesis : Reduces reaction time (45 min vs. 24 h) and improves regioselectivity in imidazo-thiazole formation .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalysts : Palladium/copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for fluorophenyl introduction) .
Q. How to design derivatives with improved pharmacokinetic properties?
- Rational design :
- LogP optimization : Introduce hydrophilic groups (e.g., morpholine or piperazine) to the indoline moiety to enhance aqueous solubility .
- Metabolic stability : Replace labile esters (e.g., ethyl carboxylates) with bioisosteres like tetrazoles .
Key Notes for Experimental Design
- Crystallography : Use SHELXL for refinement of high-resolution data; resolve twinning with TWINLAWS .
- Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to isolate assay variables causing data discrepancies .
- Safety : Adhere to P201/P210 protocols for handling fluorinated intermediates (flammable/toxic byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
